

4-(Chloromethyl)isoxazole structural characterization techniques

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Compound of Interest

Compound Name: 4-(Chloromethyl)isoxazole

CAS No.: 98020-14-5

Cat. No.: B1612317

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Structural Characterization of 4-(Chloromethyl)isoxazole

Technical Monograph & Experimental Protocols

Executive Technical Summary

4-(Chloromethyl)isoxazole (CAS 98020-14-5) serves as a pivotal electrophile in the synthesis of isoxazole-containing pharmacophores. Its reactivity is defined by the lability of the benzylic-like C–Cl bond, rendering it susceptible to nucleophilic attack and moisture-induced hydrolysis.

Accurate characterization requires a multi-modal approach. The isoxazole ring presents a unique NMR signature (distinct H3/H5 shifts), while the chlorine atom provides a diagnostic mass spectrometric isotope pattern. This guide synthesizes spectroscopic data with practical stability protocols to ensure data integrity during analysis.

Physicochemical Profile

Property	Specification
CAS Number	98020-14-5
Formula	C ₄ H ₄ ClNO
Molecular Weight	117.53 g/mol
Appearance	Colorless to pale yellow liquid
Storage	-20°C (Hygroscopic; prone to hydrolysis)
Solubility	Soluble in DCM, CHCl ₃ , DMSO; reacts with water

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The 4-substituted isoxazole core lacks the symmetry of its 3,5-dimethyl counterpart, resulting in two distinct aromatic signals.

¹H NMR Analysis (CDCl₃, 400 MHz)

The spectrum is characterized by two downfield aromatic singlets and one aliphatic methylene singlet.^[1]

Proton (Assignment)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Structural Causality
H-5 (Adjacent to O)	8.45 – 8.60	Singlet (s)	1H	Deshielded by the electronegative oxygen atom; typically the most downfield signal.
H-3 (Adjacent to N)	8.20 – 8.35	Singlet (s)	1H	Deshielded by the imine-like nitrogen; typically upfield relative to H-5.
-CH ₂ Cl (C-4 substituent)	4.50 – 4.65	Singlet (s)	2H	The chlorine atom exerts an inductive effect (-I), shifting the methylene protons significantly downfield.

Note: While often appearing as singlets, H-3 and H-5 may exhibit small cross-ring coupling () visible only at high resolution.

¹³C NMR Analysis (CDCl₃, 100 MHz)

- C-5 (O-C=C): ~155–160 ppm (Deshielded by Oxygen).
- C-3 (N=C-C): ~145–150 ppm (Deshielded by Nitrogen).
- C-4 (Quaternary): ~115–120 ppm (Shielded relative to C3/C5).
- -CH₂Cl: ~35–40 ppm (Characteristic alkyl halide region).

Mass Spectrometry (MS)

Mass spectrometry provides the definitive "fingerprint" for the chlorine atom.

- Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks

and

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- m/z 117 (^{100%}):

Cl isotopologue.

- m/z 119 (^{33%}):

Cl isotopologue.

- Fragmentation:

- m/z 82: Loss of Cl radical (

).

This is the isoxazolyl-methyl cation, a stable heteroaromatic species.

- m/z 54/55: Ring fragmentation (loss of CO/HCN).

Vibrational Spectroscopy (IR)

- Isoxazole Ring Breathing: $\sim 1400\text{--}1500\text{ cm}^{-1}$ and $\sim 1600\text{ cm}^{-1}$ (C=N stretch).
- C-Cl Stretch: $\sim 700\text{--}750\text{ cm}^{-1}$ (Strong band, diagnostic for alkyl chlorides).
- Absence of O-H: A broad band at 3400 cm^{-1} indicates hydrolysis to the alcohol (4-hydroxymethylisoxazole), signaling degradation.

Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow for validating the material, distinguishing between routine identity checks and rigorous purity analysis.



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Figure 1: Decision matrix for the structural validation of **4-(chloromethyl)isoxazole**.

Protocol 1: Purity Assessment via ^1H NMR

Objective: Quantify purity and detect hydrolysis (conversion to alcohol).

- Sample Prep: Dissolve 10 mg of **4-(chloromethyl)isoxazole** in 0.6 mL of CDCl_3 .

- Critical: Use a fresh ampoule of CDCl_3 . Acidic traces in aged chloroform can catalyze decomposition. Neutralize with basic alumina if unsure.
- Acquisition: Run a standard proton sequence (16 scans, $d1=2s$).
- Analysis:
 - Set the CHCl_3 residual peak to 7.26 ppm.[2]
 - Integrate the $-\text{CH}_2\text{Cl}$ singlet (~ 4.6 ppm). Set value to 2.00.
 - Check the aromatic region (8.2–8.6 ppm).[2] H3 and H5 should integrate to 1.00 each.
 - Impurity Check: Look for a shifted methylene signal at ~ 4.4 ppm. This corresponds to (isoxazol-4-yl)methanol, the hydrolysis product.

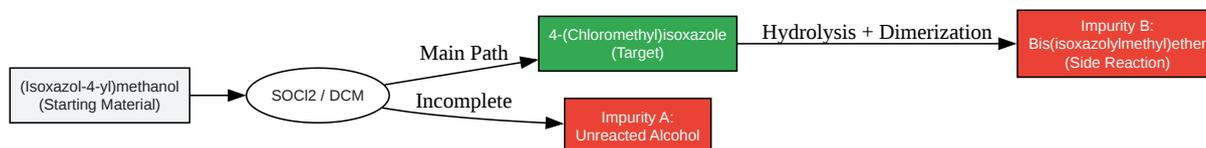
Protocol 2: Chemical Stability Check (Derivatization)

Objective: Confirm the reactivity of the chloromethyl handle (functional proof).

- Reaction: Mix 0.1 mmol of analyte with 0.12 mmol of morpholine in DCM (1 mL).
- Observation: A rapid precipitation of morpholine hydrochloride suggests active alkylation.
- TLC Monitoring: Elute with 50% EtOAc/Hexane. The starting material () should disappear, replaced by a polar amine spot ().
- Why this matters: This confirms the C-Cl bond is intact and electrophilic, distinguishing it from unreactive impurities.

Synthesis & Impurity Logic

Understanding the origin of the compound aids in identifying impurities. The most common synthetic route involves the chlorination of (isoxazol-4-yl)methanol using thionyl chloride ().



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Figure 2: Synthetic pathway and potential impurity generation.

- Impurity A (Alcohol): Results from incomplete reaction or moisture ingress. Detected by broad OH stretch in IR and upfield shift of CH₂ in NMR.
- Impurity B (Ether): Formed if the alcohol reacts with the chloride product. Detected by MS (dimer mass) and complex NMR methylene signals.

References

- Sigma-Aldrich. 4-Chloromethyl-isoxazole Product Sheet (CAS 98020-14-5).^{[3][4]} Retrieved from .
- PubChem. Isoxazole Compound Summary. National Library of Medicine. Retrieved from .
- Reich, H. J. Bordwell pK_a Table and NMR Chemical Shifts. University of Wisconsin-Madison. (General heterocyclic shifts used for structural assignment).^[5] Retrieved from .
- J & W Pharmed. 4-Chloromethyl-isoxazole Specifications. Retrieved from .

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Sources

- [1. rsc.org \[rsc.org\]](https://www.rsc.org)

- [2. Tabelle der chemische Verschiebungen von Verunreinigungen in der NMR \[sigmaaldrich.com\]](#)
- [3. 4-Chloromethyl-isoxazole | 98020-14-5 \[sigmaaldrich.com\]](#)
- [4. 4-Chloromethyl-isoxazole | 98020-14-5 \[sigmaaldrich.com\]](#)
- [5. organicchemistrydata.org \[organicchemistrydata.org\]](#)
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